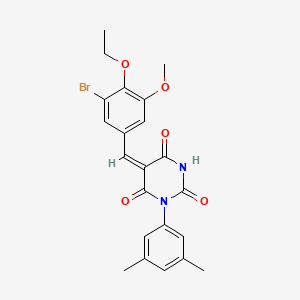
3-(2-Chlorophenyl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Clorofenil)-2-fenilacrilonitrilo es un compuesto orgánico caracterizado por la presencia de un grupo clorofenilo y un grupo fenilo unidos a una unidad de acrilonitrilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Clorofenil)-2-fenilacrilonitrilo típicamente involucra la reacción de 2-clorobenzaldehído con bencil cianuro en presencia de una base, como hidróxido de sodio, bajo condiciones de reflujo. La reacción procede a través de un mecanismo de condensación de Knoevenagel, dando como resultado la formación del derivado de acrilonitrilo deseado.
Métodos de Producción Industrial
La producción industrial de 3-(2-Clorofenil)-2-fenilacrilonitrilo puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento del producto consistentes. Los procesos de recuperación y reciclaje de solventes también se implementan para minimizar el desperdicio y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Clorofenil)-2-fenilacrilonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amino.
Sustitución: El grupo clorofenilo puede experimentar reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se emplean nucleófilos como metóxido de sodio o terc-butóxido de potasio.
Productos Principales Formados
Oxidación: Formación de ácido 3-(2-clorofenil)-2-fenilacrílico.
Reducción: Formación de 3-(2-clorofenil)-2-fenilpropilamina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(2-Clorofenil)-2-fenilacrilonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Clorofenil)-2-fenilacrilonitrilo involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede unirse e inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, mostrando así propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(3-Clorofenil)-2-fenilacrilonitrilo
- 3-(4-Clorofenil)-2-fenilacrilonitrilo
- 3-(2-Bromofenil)-2-fenilacrilonitrilo
Unicidad
3-(2-Clorofenil)-2-fenilacrilonitrilo es único debido al posicionamiento específico del átomo de cloro en el anillo de fenilo, lo que puede influir en su reactividad y actividad biológica. Este isómero de posición puede resultar en diferentes perfiles farmacológicos y comportamientos químicos en comparación con sus análogos.
Propiedades
Número CAS |
42172-48-5 |
|---|---|
Fórmula molecular |
C15H10ClN |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
(Z)-3-(2-chlorophenyl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10ClN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-10H/b14-10+ |
Clave InChI |
GXNYLJUZCHBIMY-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Cl)/C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)
![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)

![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)
